molecular formula C3H7BrO B044670 1-Bromo-2-methoxyethane CAS No. 6482-24-2

1-Bromo-2-methoxyethane

Cat. No.: B044670
CAS No.: 6482-24-2
M. Wt: 138.99 g/mol
InChI Key: YZUPZGFPHUVJKC-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxyethane (CAS: 592-55-2, C₃H₇BrO, MW: 138.992) is a brominated ether with the structure CH₃OCH₂CH₂Br . It is also known as 2-bromoethyl methyl ether or methoxyethyl bromide. This compound is widely used in organic synthesis as an alkylating agent to introduce methoxyethyl groups into target molecules. Its applications span pharmaceuticals, agrochemicals, and materials science, as evidenced by its role in synthesizing antitumor agents (e.g., NPD-2975 derivatives) , nickelacarborane catalysts , and antimicrobial 1,2,4-oxadiazoles . The compound is commercially available with a purity of ≥95% and is typically employed in nucleophilic substitution reactions due to its reactive bromide moiety .

Preparation Methods

1-Bromo-2-methoxyethane can be synthesized through different methods. One common method involves the reaction of 2-methoxyethanol with phosphorus tribromide. The reaction is carried out in an ice bath, followed by gradual warming to room temperature and subsequent heating in an oil bath . The reaction conditions include:

    Reactants: 2-methoxyethanol and phosphorus tribromide

    Conditions: Ice bath, room temperature, and oil bath heating

    Procedure: The mixture is stirred, allowed to warm, and then heated to complete the reaction.

Chemical Reactions Analysis

1-Bromo-2-methoxyethane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, it can be involved in such processes under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include potassium iodide in acetone for substitution reactions.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methoxyethane primarily involves its role as a brominating agent. It can introduce a bromine atom into organic molecules, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Comparison with Similar Brominated Ethers

1-Bromo-2-ethoxyethane (CAS: 592-55-2, C₄H₉BrO, MW: 153.03)

  • Structure : CH₃CH₂OCH₂CH₂Br.
  • Key Differences :
    • The ethoxy group (–OCH₂CH₃) replaces the methoxy group, increasing hydrophobicity and molecular weight.
    • Reactivity: Slightly less reactive in alkylation due to the larger ethoxy group’s steric hindrance compared to methoxy.
    • Applications: Used in similar alkylation reactions but less commonly than 1-bromo-2-methoxyethane .

1-Bromo-2-(2-methoxyethoxy)ethane (CAS: 54149-17-6, C₅H₁₁BrO₂, MW: 183.04)

  • Structure : CH₃OCH₂CH₂OCH₂CH₂Br.
  • Key Differences :
    • Contains an additional ethylene glycol unit, enhancing solubility in polar organic solvents.
    • Boiling Point: 156°C , higher than this compound (unreported but estimated lower).
    • Applications: Acts as a PEG-like alkylating agent in drug conjugation and polymer synthesis. Its extended chain improves pharmacokinetic properties in drug candidates .

1-Bromo-3-methoxypropane (CAS: N/A, C₄H₉BrO, MW: 153.03)

  • Structure : CH₃OCH₂CH₂CH₂Br.
  • Key Differences :
    • Longer alkyl chain (propane vs. ethane), leading to reduced electrophilicity at the bromide site.
    • Reactivity: Lower alkylation efficiency observed in carborane synthesis compared to this compound (40% vs. higher yields with shorter-chain analogs) .

2-Bromo-1,1-diethoxyethane (CAS: 2032-35-1, C₆H₁₁BrO₂, MW: 211.06)

  • Structure : CH₃CH₂OCH₂CH(Br)OCH₂CH₃.
  • Key Differences :
    • Acetal-protected aldehyde group, making it a masked electrophile for aldehyde delivery in multi-step syntheses.
    • Applications: Specialized in protecting-group chemistry rather than direct alkylation .

Comparative Data Table

Compound Molecular Formula MW Boiling Point (°C) Solubility Key Applications
This compound C₃H₇BrO 138.99 Not reported Organic solvents Pharmaceuticals, catalysts
1-Bromo-2-ethoxyethane C₄H₉BrO 153.03 Not reported Organic solvents Niche alkylation
1-Bromo-2-(2-methoxyethoxy)ethane C₅H₁₁BrO₂ 183.04 156 Polar organics Drug conjugation, polymers
1-Bromo-3-methoxypropane C₄H₉BrO 153.03 Not reported Organic solvents Low-yield alkylation
2-Bromo-1,1-diethoxyethane C₆H₁₁BrO₂ 211.06 200–205 Organic solvents Protecting-group chemistry

Biological Activity

1-Bromo-2-methoxyethane, also known as 2-bromoethyl methyl ether, is an organic compound with the molecular formula C3_3H7_7BrO. It is characterized as a clear, colorless to yellow liquid and is utilized primarily in organic synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in scientific research.

This compound has a molecular weight of 138.99 g/mol and is soluble in water. It is commonly used as a starting reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Notably, it has been employed in the synthesis of 1-bromo-4-(2-methoxyethoxy)benzene and 1-bromo-4-[(2-methoxyethoxy)methyl]benzene .

Pharmacological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity:
Research indicates that derivatives synthesized from this compound exhibit significant antimicrobial properties. For instance, compounds derived from this reagent have shown activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans .

2. Anti-inflammatory Effects:
Studies have demonstrated that certain derivatives possess anti-inflammatory properties. These compounds may inhibit pathways associated with inflammation, although specific mechanisms remain to be fully elucidated .

3. Fluorescence Microscopy Applications:
this compound has been utilized in the synthesis of pigments for two-photon excited fluorescence microscopy. These pigments are crucial for imaging techniques in biological research, providing stable and efficient fluorescence properties.

The mechanism of action for this compound primarily involves its role as a reactive intermediate in various chemical reactions:

  • Nucleophilic Substitution Reactions: The bromine atom in this compound can be substituted by nucleophiles in reactions that are essential for synthesizing more complex organic molecules.
  • Formation of DPP Derivatives: The compound has been implicated in the synthesis of diketopyrrolopyrrole (DPP) derivatives, which are important for applications in organic electronics and dye-sensitized solar cells.

Case Studies

Several studies highlight the biological activity and applications of this compound:

Study Focus Findings
Riviere & Papich (2021)Antimicrobial effectsDemonstrated that derivatives exhibited potent antimicrobial activity against various pathogens .
PMC4026406 (2014)Synthesis of new compoundsInvestigated the reaction with various halides and its antimicrobial potential against Candida albicans .
ChemicalBook (2024)Organic synthesis applicationsHighlighted its use in synthesizing complex organic molecules and its role in fluorescence microscopy .

Q & A

Basic Questions

Q. What is the role of 1-bromo-2-methoxyethane in synthesizing pharmaceutical intermediates?

  • Methodological Answer : this compound acts as an alkylating agent in multi-step organic syntheses. For example, it selectively alkylates ethyl 3,4-dihydroxybenzoate to introduce methoxyethyl groups, forming intermediates for anticancer agents like Erlotinib conjugates. Reaction conditions typically involve potassium carbonate (K₂CO₃) in DMF at 20°C .

Q. How is this compound characterized structurally in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to determine its crystal lattice parameters and molecular packing. For related compounds (e.g., 1-bromo-2-(4-methoxyphenoxy)ethane), monoclinic systems (space group P2₁/c) with unit cell dimensions a = 21.112 Å, b = 5.418 Å, c = 8.323 Å, and β = 94.54° are reported. Data collection employs graphite-monochromated radiation and ψ-scan absorption corrections .

Q. What reaction mechanisms involve this compound in organoselenium chemistry?

  • Methodological Answer : It reacts with sodium organyl selenolates (NaSeR) via nucleophilic substitution (SN2), forming alkoxyalkylorganyl selenides. Yields are quantitative under optimized conditions (e.g., DMF solvent, 24 h reflux). Characterization includes ¹H NMR, IR, and mass spectrometry to confirm bond formation .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in alkylation reactions?

  • Methodological Answer : Solvent polarity and base strength critically affect regioselectivity. In DMF with K₂CO₃, methoxyethylation favors oxygen nucleophiles (e.g., phenolic -OH groups). Contrastingly, polar aprotic solvents like DCM with NaH may shift reactivity toward nitrogen or sulfur nucleophiles. Kinetic studies using HPLC or GC-MS can track byproduct formation .

Q. What analytical techniques resolve contradictions in purity assessments of this compound?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) quantifies volatile impurities (e.g., residual bromoethane). Non-volatile contaminants are analyzed via ¹H NMR by integrating methoxy (-OCH₃) and bromoethyl (-CH₂Br) proton signals. Discrepancies between theoretical and experimental purity often arise from hydrolysis byproducts (e.g., 2-methoxyethanol), which require ion chromatography (IC) for detection .

Q. How can computational modeling predict the reactivity of this compound in complex syntheses?

  • Methodological Answer : Density Functional Theory (DFT) calculates activation energies for SN2 pathways, identifying transition states and steric effects. For example, the methoxy group’s electron-donating effect lowers the energy barrier for nucleophilic attack. Molecular dynamics simulations further predict solvent effects on reaction rates, validated experimentally via kinetic isotope effects (KIE) .

Q. What strategies mitigate byproduct formation during large-scale alkylation with this compound?

  • Methodological Answer : Slow reagent addition (<0.5 mL/min) minimizes exothermic side reactions (e.g., elimination to form vinyl ethers). In situ quenching with aqueous NaHCO₃ removes excess HBr, reducing acid-catalyzed degradation. Process analytical technology (PAT) tools, such as inline FTIR, monitor intermediate concentrations in real time .

Properties

IUPAC Name

1-bromo-2-methoxyethane
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InChI

InChI=1S/C3H7BrO/c1-5-3-2-4/h2-3H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

YZUPZGFPHUVJKC-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

COCCBr
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H7BrO
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DSSTOX Substance ID

DTXSID0064385
Record name Ethane, 1-bromo-2-methoxy-
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Molecular Weight

138.99 g/mol
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Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name 2-Bromoethyl methyl ether
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CAS No.

6482-24-2
Record name Bromoethyl methyl ether
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Record name Ethane, 1-bromo-2-methoxy-
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Record name Ethane, 1-bromo-2-methoxy-
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Record name 1-bromo-2-methoxyethane
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Record name 2-BROMOETHYL METHYL ETHER
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Retrosynthesis Analysis

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